molecular formula C11H11NO3 B1381391 ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate CAS No. 1609572-20-4

ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate

Cat. No. B1381391
M. Wt: 205.21 g/mol
InChI Key: ZVXZPBMNQFQOSR-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate, such as its melting point, boiling point, and density, are not specified in the sources I found .

Scientific Research Applications

Synthesis and Derivative Formation

Selective Synthesis and Conversion : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes cyclocondensation to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are convertible to their 1-unsubstituted analogs. This illustrates a path for selective synthesis and derivative formation involving ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate or related compounds (Lebedˈ et al., 2012).

Novel Derivative Synthesis : Starting from 2,6-dihyroxy-3-cyano-4-methyl pyridine, a process leads to the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, potentially indicating applications in antihypertensive activity research (Kumar & Mashelker, 2006).

Heterocyclic Compound Development

Fused Thiazolo Derivatives Synthesis : Synthesis of 3-substituted ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrid[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylates and related derivatives showcases a strategy for creating novel heterocyclic compounds with potential applications in various fields (Ahmed, 2003).

N-fused Heterocycle Production : The efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives illustrates a method for producing new N-fused heterocycles (Ghaedi et al., 2015).

Antimicrobial and Anticancer Exploration

Cytotoxicity Against Leukemia Cells : Synthesis and evaluation of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates demonstrate potential as anti-cancer agents, showing inhibitory growth effects on sensitive and multidrug-resistant leukemia cells (Al-Trawneh et al., 2021).

Advanced Synthetic Techniques

Phosphine-catalyzed Annulation : The creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via phosphine-catalyzed [4 + 2] annulation demonstrates an advanced synthetic technique, highlighting the versatility and potential for complex molecule synthesis (Zhu et al., 2003).

Safety And Hazards

The safety and hazard information for ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate is not specified in the sources I found .

properties

IUPAC Name

ethyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-6-9-7(10(8)13)4-3-5-12-9/h3-5,8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZPBMNQFQOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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